molecular formula C36H52N2O3 B14465816 3',3'-Dimethyl-1'-octadecyl-6-nitrospiro(2h-benzopyran-2,2'-indoline)

3',3'-Dimethyl-1'-octadecyl-6-nitrospiro(2h-benzopyran-2,2'-indoline)

Cat. No.: B14465816
M. Wt: 560.8 g/mol
InChI Key: JATNMIPVKCXQQE-UHFFFAOYSA-N
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Description

3’,3’-Dimethyl-1’-octadecyl-6-nitrospiro(2H-benzopyran-2,2’-indoline) is a spiropyran derivative known for its photochromic properties. This compound exhibits a reversible transformation between two forms when exposed to light, making it useful in various applications, including photo-controlled extraction and active transport of amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,3’-Dimethyl-1’-octadecyl-6-nitrospiro(2H-benzopyran-2,2’-indoline) typically involves the reaction of 3,3-dimethyl-6-nitrospiro(indoline-2,2’-2H-benzopyran) with octadecyl bromide under basic conditions. The reaction is carried out in a solvent such as N,N-dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3’,3’-Dimethyl-1’-octadecyl-6-nitrospiro(2H-benzopyran-2,2’-indoline) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’,3’-Dimethyl-1’-octadecyl-6-nitrospiro(2H-benzopyran-2,2’-indoline) has several scientific research applications:

Mechanism of Action

The mechanism of action for 3’,3’-Dimethyl-1’-octadecyl-6-nitrospiro(2H-benzopyran-2,2’-indoline) primarily involves its photochromic behavior. Upon exposure to UV light, the compound converts to its merocyanine form, which has different chemical and physical properties compared to the spiropyran form. This reversible transformation allows for controlled interactions with other molecules, such as amino acids, in various environments .

Properties

Molecular Formula

C36H52N2O3

Molecular Weight

560.8 g/mol

IUPAC Name

3',3'-dimethyl-6-nitro-1'-octadecylspiro[chromene-2,2'-indole]

InChI

InChI=1S/C36H52N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-28-37-33-23-20-19-22-32(33)35(2,3)36(37)27-26-30-29-31(38(39)40)24-25-34(30)41-36/h19-20,22-27,29H,4-18,21,28H2,1-3H3

InChI Key

JATNMIPVKCXQQE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])(C)C

Origin of Product

United States

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